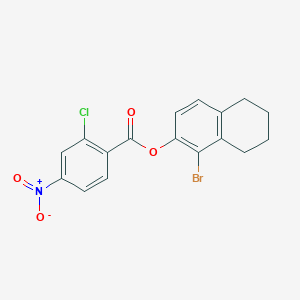

![molecular formula C16H18N2O2S B4583580 N-(2-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4583580.png)

N-(2-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea

Vue d'ensemble

Description

Research on related urea derivatives often focuses on their synthesis and potential applications in medicinal chemistry due to their varied biological activities. Urea derivatives, like the ones similar to “N-(2-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea,” are explored for their roles in inhibiting enzymes or binding to specific receptors, which can be crucial for developing new drugs.

Synthesis Analysis

The synthesis of related urea derivatives involves multi-step chemical processes, starting from basic aromatic compounds and isocyanates or amines. For example, one study describes the synthesis of a glycogen synthase kinase-3beta (GSK-3beta) inhibitor, highlighting the importance of selecting appropriate reactants and conditions to achieve high specificity and yield (Vasdev et al., 2005).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, reveals the planar configurations and hydrogen bonding patterns that are critical for the biological activity of urea derivatives. One study presents the coplanar arrangement and N—H⋯O hydrogen bonds forming one-dimensional chains in the crystal structure, indicating the importance of molecular geometry for interaction with biological targets (Lough et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including interactions with electrophiles or nucleophiles, which can modify their chemical properties for specific applications. For instance, the introduction of deuterium labels for LC–MS analysis demonstrates the manipulation of chemical properties for analytical purposes (Liang et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been involved in studies related to the synthesis and characterization of chemical compounds, where it may serve as a precursor or intermediate in the formation of more complex molecules. For instance, the synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis is one area of application, highlighting its role in enhancing analytical methodologies (Liang, Wang, Yan, & Wang, 2020).

Anion Recognition Properties

- Research has also delved into substituted phenyl urea and thiourea silatranes, focusing on their synthesis, characterization, and anion recognition properties. Such studies are pivotal for understanding the electron-donating or withdrawing effects of various groups attached to molecules and their implications on electronic properties, which are crucial in fields like photophysical studies and quantum mechanical calculations (Singh et al., 2016).

Anticancer Activity

- Certain urea derivatives have been evaluated for their potential anticancer activities, indicating the broader pharmaceutical applications of these compounds. The exploration of urea derivatives in cancer research can lead to the development of novel therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Enzyme Inhibition

- The compound has been part of studies investigating enzyme inhibition, which is fundamental in drug development for various diseases. Understanding how such compounds interact with enzymes can lead to the discovery of new drugs and therapeutic strategies (Sujayev et al., 2016).

Material Science

- In the realm of material science, the compound's derivatives have been explored for their potential in creating new materials with unique properties. This includes investigations into the cocondensation of urea with methylolphenols under acidic conditions, contributing to the development of novel polymeric materials (Tomita & Hse, 1992).

Propriétés

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-3-(3-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-15-9-4-3-6-12(15)11-17-16(19)18-13-7-5-8-14(10-13)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXPLMIHGCTNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxybenzyl)-3-[3-(methylsulfanyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)

![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)

![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)

![N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4583534.png)

![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)

![5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4583557.png)

![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4583587.png)

![N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4583607.png)